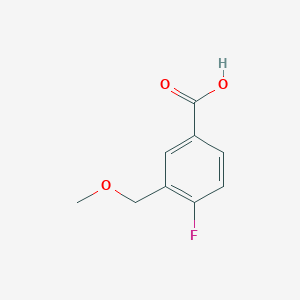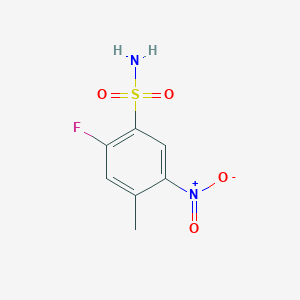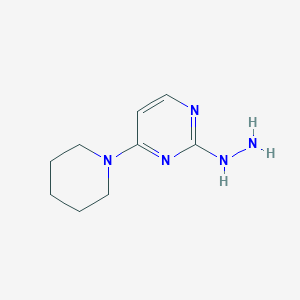
2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine
Overview
Description
Molecular Structure Analysis
The InChI code for 2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine is1S/C9H15N5/c10-13-9-11-5-4-8(12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12,13) . This indicates the presence of a pyrimidine ring with a hydrazine group at the 2-position and a piperidine ring at the 4-position. Physical And Chemical Properties Analysis
2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine has a molecular weight of 193.25 g/mol. The compound is solid in its physical form . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
-
Pharmaceutical Research
-
Therapeutic Potential
- Pyrimidine scaffolds, which include “2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine”, have been studied for their therapeutic potential .
- Pyrimidines are integral parts of DNA and RNA and have been associated with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
-
Drug Discovery
- The piperidine nucleus, which is part of the “2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine” structure, is a pivotal cornerstone in the production of drugs .
- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
-
Antioxidant Activity
-
Anti-Tubercular Agents
- Pyrazinamide, a drug used in shortening TB therapy, has a structure similar to "2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine" .
- A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
-
Antidepressant Effects
properties
IUPAC Name |
(4-piperidin-1-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c10-13-9-11-5-4-8(12-9)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVFJOSPEXIQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4-(piperidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



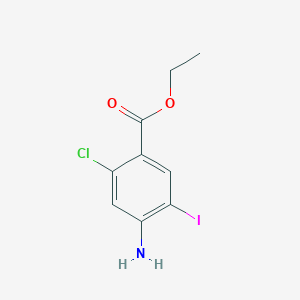
amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)
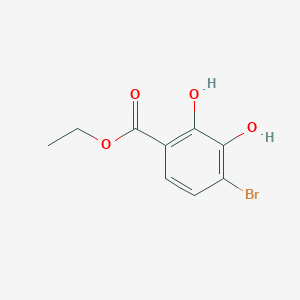
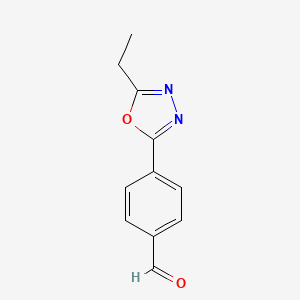
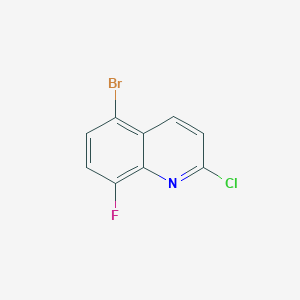

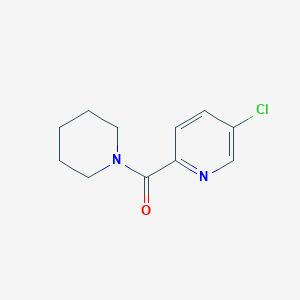
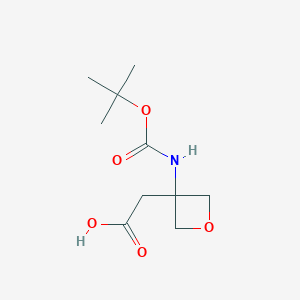
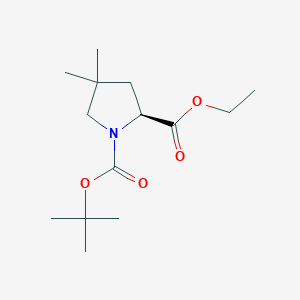
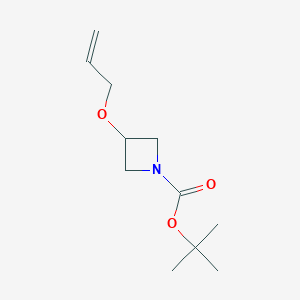
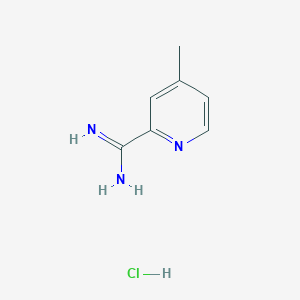
![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)
